1H-Pyrrole, 1-[(triethylstannyl)methyl]-
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Overview
Description
1H-Pyrrole, 1-[(triethylstannyl)methyl]-: is a chemical compound that belongs to the class of organotin compounds It features a pyrrole ring substituted with a triethylstannylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- typically involves the reaction of pyrrole with triethylstannylmethyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Pyrrole+(Et3Sn)CH2Cl→1H-Pyrrole, 1-[(triethylstannyl)methyl]-
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of organotin reagents and maintaining an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of stannylated pyrrole derivatives.
Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
Chemistry: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is used as a precursor in the synthesis of more complex organotin compounds. It is also employed in the study of organometallic chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions of organotin compounds with biological systems. It may also serve as a model compound for investigating the toxicity and environmental impact of organotin compounds.
Industry: In industrial applications, this compound can be used as a catalyst or as an intermediate in the synthesis of other organotin compounds. Its unique properties make it valuable in specialized chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- involves its interaction with various molecular targets. The triethylstannyl group can coordinate with metal centers, influencing the reactivity and stability of the compound. The pyrrole ring can participate in π-π interactions and hydrogen bonding, further affecting its chemical behavior.
Comparison with Similar Compounds
- 1H-Pyrrole, 1-methyl-
- 1H-Pyrrole, 1-ethyl-
- 1H-Pyrrole, 1-phenyl-
Comparison: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties compared to other substituted pyrroles. This group enhances the compound’s reactivity and allows for the formation of organometallic complexes, making it valuable in specialized applications.
Properties
CAS No. |
941-34-4 |
---|---|
Molecular Formula |
C11H21NSn |
Molecular Weight |
286.00 g/mol |
IUPAC Name |
triethyl(pyrrol-1-ylmethyl)stannane |
InChI |
InChI=1S/C5H6N.3C2H5.Sn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H2;3*1H2,2H3; |
InChI Key |
SYTXBQVGQVPAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)CN1C=CC=C1 |
Origin of Product |
United States |
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